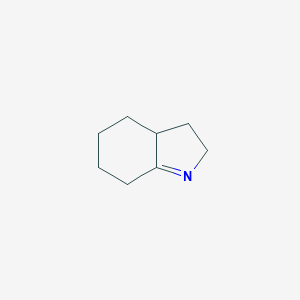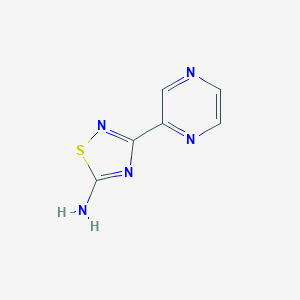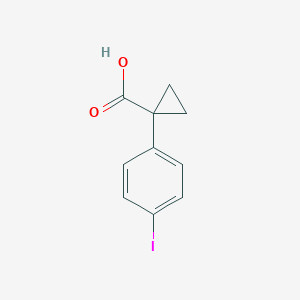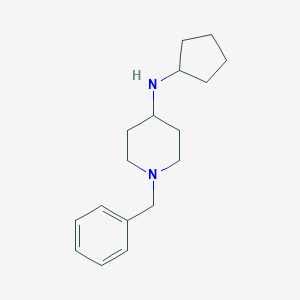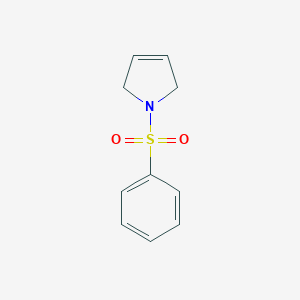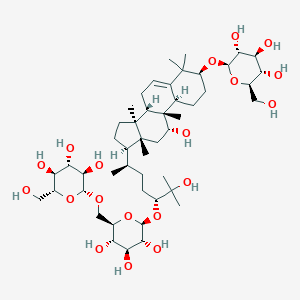
Mogroside III
Descripción general
Descripción
Mogroside III is a glycoside of cucurbitane derivative . It is typically found in certain plants, such as the fruit of the gourd vine luo han guo (Siraitia grosvenorii) . It is a triterpenoid glycoside and a nonsugar sweetener .
Synthesis Analysis
The synthesis of Mogroside III involves the catalytic activity of glycosyltransferase UGT94-289-3 . The post-ripening process of fruits could catalyze the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units .
Molecular Structure Analysis
Mogroside III has a molecular formula of C48H82O19 . Its structure consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol .
Chemical Reactions Analysis
The post-ripening process of fruits could catalyze the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units . Under suitable catalytic conditions, UGT94-289-3 could efficiently convert the mogrosides with less than three glucose units into structurally diverse sweet mogrosides .
Physical And Chemical Properties Analysis
Mogroside III has a density of 1.4±0.1 g/cm3, a boiling point of 1048.3±65.0 °C at 760 mmHg, and a flash point of 587.8±34.3 °C . It has 19 H bond acceptors, 13 H bond donors, and 14 freely rotating bonds .
Aplicaciones Científicas De Investigación
Metabolic Engineering
Mogroside III has been utilized in plant metabolic engineering to develop a powerful and green toolkit for the production of mogrosides. This application focuses on enhancing the production of Mogroside III in engineered tobacco, which could be potentially applicable for large-scale production .
Biotransformation Pathways
Research on plant endophytic fungi has shown diverse biotransformation pathways for Mogroside III. This involves investigating the effect of carbon and nitrogen source concentrations on β-glucosidase activity, which is crucial for the basic medium with LHG extract as the sole carbon source .
Medicinal Research
Mogroside III exhibits several medicinal properties, including antioxidant, antidiabetic, and anticancer activities. It is a triterpenoid glycoside and a non-sugar sweetener that is sweeter than sucrose . Additionally, it has been studied for its role in reversing insulin resistance in IR-HepG2 cells by activating the PI3K signaling pathway .
Glycosylation Studies
The catalytic activity of glycosyltransferase UGT94-289-3 has been examined in vitro to study the glycosylation of bitter-tasting mogroside IIE and III to form sweet mogrosides containing four to six glucose units. This is significant for understanding the post-ripening process of fruits .
Mecanismo De Acción
Target of Action
Mogroside III, a triterpenoid glycoside, is a non-sugar sweetener . It has been found to interact with several targets, including Toll-Like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways . These targets play crucial roles in inflammation and immune responses.
Mode of Action
Mogroside III exerts its effects by modulating the TLR4/MAPK/NF-κB axis via AMPK activation . This modulation leads to changes in the cellular response to inflammation and injury. Additionally, it has been found to have inhibitory effects with IC50 values of 346-400 mol ratio/32 pmol TPA .
Biochemical Pathways
Mogroside III affects several biochemical pathways. It has been found to promote glucose metabolism through the PI3K/AKT signaling pathway . Furthermore, it is involved in the biotransformation of mogrosides, which involves the selective hydrolysis of glucose residues at C3 and C24 positions .
Pharmacokinetics
It is known that it is rapidly deglycosylated and metabolized into secondary glycoside mogroside iia1 and aglycone mogrol . These transformations likely impact the bioavailability of Mogroside III.
Result of Action
Mogroside III has been found to have several effects at the molecular and cellular levels. It has antioxidative, anti-diabetic, and anti-cancer activities . It also exerts numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .
Action Environment
The action of Mogroside III can be influenced by various environmental factors. For instance, the production of Mogroside III varies depending on the specific climate conditions where the plant Siraitia grosvenorii (from which it is extracted) is grown . Additionally, the biotransformation of Mogroside III can be influenced by the presence of certain endophytic fungi .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVIPFHNYCKOMQ-YMRJDYICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mogroside III | |
CAS RN |
130567-83-8 | |
| Record name | Mogroside III | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130567838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOGROSIDE III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99LVR5N10I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



